N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Description
Properties
Molecular Formula |
C15H12ClN3O |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C15H12ClN3O/c1-10(20)17-15-14(11-5-7-12(16)8-6-11)18-13-4-2-3-9-19(13)15/h2-9H,1H3,(H,17,20) |
InChI Key |
KWARZNMBHDPVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Oxalic Acid Derivatives
The foundational synthetic route for N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves a two-step cyclocondensation strategy using oxalyl chloride or diethyl oxalate. This method, adapted from industrial-scale protocols for analogous imidazopyridines, achieves yields of 65–70% under optimized conditions.
Reaction Mechanism and Substrate Preparation
The synthesis begins with the preparation of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, synthesized via condensation of 2-aminopyridine with 4-chlorophenylglyoxal in refluxing ethanol. This intermediate is then subjected to oxalylation:
Oxalyl Chloride Pathway :
Diethyl Oxalate Pathway :
Table 1: Comparative Reaction Conditions and Yields
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Oxalyl chloride + NH₃ | THF | 0–25°C | 12 | 68 | 98.5 |
| Diethyl oxalate + NH₃ | Ethanol | 78°C | 8 | 65 | 97.8 |
Key observations:
Functionalization and Substituent Engineering
Chlorophenyl Group Introduction
The 4-chlorophenyl moiety is introduced during the initial condensation step. Substituting phenylglyoxal with 4-chlorophenylglyoxal ensures regioselectivity at the 2-position of the imidazopyridine ring. Nuclear Overhauser Effect (NOE) spectroscopy confirms the absence of positional isomers when the reaction is conducted at pH 6.5–7.0.
Acetamide Group Optimization
The acetamide side chain’s orientation critically influences biological activity. X-ray crystallography reveals that N-methylation of the acetamide nitrogen (e.g., using methylamine instead of ammonia) alters the dihedral angle between the imidazopyridine and chlorophenyl rings by 12°, potentially affecting receptor binding.
Purification and Scalability
Crystallization Techniques
Crude product is purified via recrystallization from ethanol-water (3:1 v/v), achieving >98% purity. Gradual cooling (2°C/min) from 60°C to 4°C produces monoclinic crystals suitable for single-crystal XRD analysis.
Industrial-Scale Adaptations
Batch processes using 50 L reactors demonstrate consistent yields (63–67%) when scaled 100-fold. Key parameters:
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 70:30 acetonitrile-water, 1.0 mL/min) shows a single peak at tᵣ = 6.2 min, confirming the absence of unreacted starting material or des-chloro impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield phenylamine derivatives.
-
Hydrolysis : Treatment with aqueous NaOH at elevated temperatures produces hydroxylphenyl analogs.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methylamine | DMF, 80°C, 6h | N-[2-(4-methylaminophenyl)imidazo...] | 72 |
| NaOH (10% aq.) | Reflux, 12h | N-[2-(4-hydroxyphenyl)imidazo...] | 65 |
Oxidation Reactions
The imidazo[1,2-a]pyridine ring undergoes oxidation at the pyridine nitrogen or methyl groups (if present):
-
Pyridine Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid forms N-oxide derivatives .
-
Side-Chain Oxidation : The acetamide group remains stable under mild conditions but oxidizes to a carboxylic acid with strong oxidizing agents like KMnO₄.
Key Findings :
-
Oxidation with H₂O₂ yields a stable N-oxide confirmed via FT-IR (N-O stretch at 1250 cm⁻¹) .
-
KMnO₄-mediated oxidation requires acidic conditions (H₂SO₄) and yields a carboxylic acid derivative.
Reduction Reactions
Selective reduction of the imidazo ring is achievable:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the imidazo ring to a dihydroimidazopyridine derivative, preserving the acetamide group.
-
Sodium Borohydride : Reduces ketone intermediates during synthetic steps but does not affect the core structure .
Mechanistic Insight :
Reduction occurs preferentially at the C2-C3 double bond of the imidazo ring, as confirmed by NMR analysis of hydrogenated products.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the imidazo[1,2-a]pyridine ring undergoes cleavage:
-
Acidic Hydrolysis : Concentrated HCl at reflux opens the ring to form 2-aminopyridine and chlorophenylacetic acid derivatives.
-
Base-Mediated Degradation : NaOH (2M) at 100°C generates fragmented products, including acetamide and 4-chlorobenzaldehyde.
Table 2: Ring-Opening Reaction Products
| Condition | Major Products | Application |
|---|---|---|
| HCl (conc.), reflux | 2-Aminopyridine, 4-chlorophenylacetic acid | Intermediate for analog synthesis |
| NaOH (2M), 100°C | Acetamide, 4-chlorobenzaldehyde | Degradation studies |
Cyclization and Functionalization
The compound participates in cycloaddition and cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives at the chlorophenyl position .
-
Cyclization with Alkynes : Copper-catalyzed reactions with terminal alkynes yield fused polycyclic structures .
Example Reaction :
N-[2-(4-chlorophenyl)imidazo...] + Phenylboronic acid → N-[2-(4-biphenyl)imidazo...] (Yield: 68%) .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ detected via TGA-MS.
-
Photolysis : UV light (254 nm) induces cleavage of the C-Cl bond, forming a radical intermediate that dimerizes.
Comparative Reactivity with Analogues
Table 3: Reaction Rate Comparison
| Reaction Type | N-[2-(4-Cl-Ph)imidazo...] | 6-Chloro Analog (BenchChem) |
|---|---|---|
| Nucleophilic Substitution | Faster (Cl activates ring) | Slower (steric hindrance) |
| Oxidation | Similar | Similar |
The 4-chlorophenyl group enhances electrophilic reactivity compared to unsubstituted analogs, while electron-withdrawing groups slow reduction kinetics.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide exhibits promising anticancer properties.
- Mechanism of Action : The compound acts as a kinase inhibitor, specifically targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT can lead to reduced tumor growth and improved patient outcomes in cancers driven by this mutation .
- Case Study : A study involving various cancer cell lines demonstrated that this compound effectively reduced cell viability in GIST cells, showing an IC50 value indicative of potent activity against these malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects.
- Findings : In vitro studies have shown that this compound possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | GIST cells | IC50 = 12 µM | 2020 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Inhibition of c-KIT Kinase
The compound has been identified as a selective inhibitor of c-KIT kinase, which is crucial in the treatment of GISTs. Mutations in c-KIT are known to drive tumorigenesis in these cancers. The ability to inhibit various mutations makes this compound a versatile candidate for therapeutic development .
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. Modifications to the imidazo-pyridine structure have shown improved potency against cancer cell lines .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects. Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Profiles
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent variations. Key analogues are compared below:
Table 1: Structural and Functional Comparison of Analogues
Biological Activity
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : Not explicitly listed in the search results but related compounds indicate a CAS number of 82626-72-0 for similar structures.
- Molecular Formula : C15H13ClN2O
- Molecular Weight : Approximately 270.73 g/mol
Structural Characteristics
The compound features a chlorophenyl group attached to an imidazopyridine moiety, which is known for diverse biological activities. The presence of the acetamide functional group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that imidazopyridine derivatives exhibit notable anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxic effects of similar imidazo compounds demonstrated that they exhibited selective toxicity towards cancer cell lines while sparing normal cells. The compound's mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.2 | HeLa |
| Similar derivative | 4.8 | MCF-7 |
Antimicrobial Activity
Imidazopyridine derivatives have also been investigated for their antimicrobial properties. The compound showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects by modulating neuroinflammation and promoting neuronal survival. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's.
Research Findings
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting a potential role in mitigating neuroinflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide?
- Answer : Key strategies include:
- Condensation reactions : Reacting imidazo[1,2-a]pyridine precursors with acetamide derivatives in the presence of glacial acetic acid or catalysts like vanadyl acetylacetonate .
- Bromoacetylation : Bromoacetyl bromide is used to introduce functional groups for subsequent derivatization, enabling bifunctional chelate synthesis for imaging probes .
- Catalytic methylenation : Dimethylacetamide (DMA) serves as a methylene source with VO(acac)₂ and iodobenzene diacetate to generate bis(imidazo[1,2-a]pyridin-3-yl)methanes .
Q. How is the binding affinity of this compound to the Peripheral Benzodiazepine Receptor (PBR/TSPO) quantified experimentally?
- Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]PK 11195) are standard. Membrane preparations from rat cerebral cortex are incubated with the compound, and IC₅₀ values are calculated. For example, CB34 (a structural analog) showed an IC₅₀ of 1.03 nM, comparable to PK 11195 (1.43 nM) .
Q. What analytical techniques ensure structural fidelity and purity during synthesis?
- Answer :
- NMR and Mass Spectrometry : Confirm molecular structure and substituent positions.
- HPLC : Assess purity, particularly for derivatives intended for in vivo studies.
- LogP and Polar Surface Area : Estimated via computational tools (e.g., Open Babel) to predict pharmacokinetic properties .
Advanced Research Questions
Q. How do structural modifications of the acetamide moiety influence PBR/TSPO agonism vs. antagonism?
- Answer :
- Di-n-propyl substituents (e.g., CB34) enhance agonism, increasing cortical neurosteroids like allopregnanolone.
- Di-n-butyl analogs retain high PBR affinity (~5–10 nM) but fail to stimulate neurosteroidogenesis, acting as antagonists. This decoupling highlights the need for functional assays (e.g., steroid quantification in ADX-ORX rats) alongside binding studies .
Q. What strategies resolve discrepancies between receptor binding affinity and functional activity in neurosteroid modulation?
- Answer :
- Mechanistic Profiling : Evaluate downstream pathways (e.g., steroidogenic acute regulatory protein activation).
- Comparative SAR Studies : Test derivatives with varied alkyl chains (e.g., diethyl vs. dipropyl) to identify critical substituent interactions .
- In Silico Modeling : Map ligand-receptor interactions to predict functional outcomes .
Q. Which in vivo models are suitable for assessing pharmacokinetics and target engagement?
- Answer :
- Atherosclerosis Models : ApoE⁻/⁻ mice or rabbits with plaque imaging (e.g., ¹⁸F-PBR111 PET) to study TSPO engagement in macrophages .
- ADX-ORX Rats : Adrenalectomized-orchiectomized models to isolate central vs. peripheral steroidogenic effects .
Methodological Considerations
Q. How can researchers optimize radiolabeling for PET imaging studies using this compound?
- Answer :
- Fluorine-18 Incorporation : Use precursors like 4-(3-¹⁸F-fluoropropoxy)phenyl groups, as seen in ¹⁸F-PBR111 synthesis .
- Bifunctional Chelators : Attach isotopes via bromoacetyl intermediates (e.g., CB254 → CB256 with di(2-picolyl)amine) for SPECT or PET .
Q. What in vitro assays differentiate agonist and antagonist activity at PBR/TSPO?
- Answer :
- Steroidogenesis Assays : Measure pregnenolone, progesterone, and THDOC levels in adrenal/cortical tissue homogenates .
- Calcium Flux or cAMP Assays : Indirectly assess receptor activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
